molecular formula C17H21NO3 B5395048 3-(4-TOLUIDINOCARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

3-(4-TOLUIDINOCARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

Cat. No.: B5395048
M. Wt: 287.35 g/mol
InChI Key: ZVJNPKJOLLIRRA-UHFFFAOYSA-N
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Description

3-(4-TOLUIDINOCARBONYL)BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-TOLUIDINOCARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves a series of organic reactions. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high yields and excellent enantioselectivities. The reaction is mediated by an organic base and occurs under mild and operationally simple conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process

Chemical Reactions Analysis

Types of Reactions

3-(4-TOLUIDINOCARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(4-TOLUIDINOCARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-TOLUIDINOCARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is unique due to its specific functional groups and the presence of the toluidinocarbonyl moiety. This distinguishes it from other bicyclo[2.2.2]octane derivatives, which may lack these specific functional groups and therefore exhibit different chemical and biological properties.

Properties

IUPAC Name

3-[(4-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-10-2-8-13(9-3-10)18-16(19)14-11-4-6-12(7-5-11)15(14)17(20)21/h2-3,8-9,11-12,14-15H,4-7H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJNPKJOLLIRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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